molecular formula C23H21FN4 B11230045 7-(4-fluorophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

7-(4-fluorophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11230045
M. Wt: 372.4 g/mol
InChI Key: XSOXFRJAYPAVRS-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with fluorophenyl, phenyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which is then cyclized with a suitable pyrimidine derivative in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For example, it has been shown to inhibit PIM-1 kinase, which plays a role in cell proliferation and survival . The compound binds to the active site of the enzyme, preventing its activity and leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-fluorophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern on the pyrrolo[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21FN4

Molecular Weight

372.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H21FN4/c24-18-9-11-19(12-10-18)28-15-20(17-7-3-1-4-8-17)21-22(25-16-26-23(21)28)27-13-5-2-6-14-27/h1,3-4,7-12,15-16H,2,5-6,13-14H2

InChI Key

XSOXFRJAYPAVRS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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